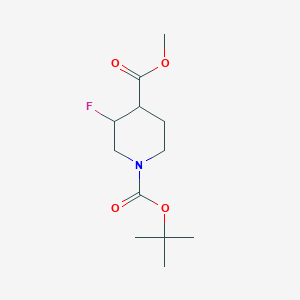

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

CAS No.: 1303974-48-2

Cat. No.: VC8228633

Molecular Formula: C12H20FNO4

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303974-48-2 |

|---|---|

| Molecular Formula | C12H20FNO4 |

| Molecular Weight | 261.29 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | YUFJCQYJBJXLJH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |

Introduction

Chemical Identification and Structural Properties

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is a bicyclic organic compound with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of 261.29 g/mol. Its IUPAC name, 1-O-tert-butyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate, reflects the presence of a piperidine ring substituted with fluorine at position 3 and ester groups at positions 1 (tert-butyl) and 4 (methyl). The stereochemistry of the fluorine substituent and the conformational flexibility of the piperidine ring contribute to its unique reactivity and interaction profiles.

Key Structural Features:

-

Piperidine Core: A six-membered saturated ring with one nitrogen atom.

-

Fluorine Substituent: Introduces electronegativity and influences electronic distribution.

-

Ester Groups: Tert-butyl and methyl esters provide steric bulk and hydrolytic stability, respectively.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1303974-48-2 | |

| Molecular Formula | C₁₂H₂₀FNO₄ | |

| Molecular Weight | 261.29 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC | |

| InChIKey | YUFJCQYJBJXLJH-UHFFFAOYSA-N | |

| PubChem CID | 105530167 |

Synthesis and Stereochemical Considerations

The synthesis of 1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves multi-step strategies to introduce fluorine and ester groups regioselectively. A common approach begins with the fluorination of a piperidine precursor, followed by sequential esterification.

Synthetic Route Overview:

-

Fluorination: Electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to introduce fluorine at position 3 of the piperidine ring.

-

Protection: The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.

-

Esterification: The carboxylic acid at position 4 is methylated using methanol under acidic or coupling conditions.

Stereochemical Challenges:

Physicochemical Properties and Stability

The compound exhibits moderate lipophilicity (predicted LogP ≈ 1.5) and a polar surface area of 56 Ų, suggesting favorable membrane permeability and potential bioavailability. Its stability under various conditions is critical for handling and storage:

| Property | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C in inert atmosphere | |

| Solubility | Soluble in DMSO, DCM, THF | |

| Stability in Solution | Stable for 24h at room temperature |

Applications in Pharmaceutical Research

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is primarily utilized as a building block in drug discovery. Its applications include:

Intermediate for Kinase Inhibitors

Fluorinated piperidines are key motifs in kinase inhibitors due to their ability to modulate target binding and metabolic stability. For instance, analogs of this compound have been incorporated into inhibitors targeting EGFR and ALK kinases.

Prodrug Development

The tert-butyl ester acts as a protecting group that can be hydrolyzed in vivo to release active carboxylic acid derivatives, making it valuable in prodrug strategies.

Comparative Analysis with Analogues

Replacing the methyl ester with an ethyl group (as in CAS 416852-82-9) increases molecular weight (275 Da vs. 261 Da) and logP (1.51 vs. 1.5), subtly altering pharmacokinetic profiles .

| Supplier | Purity | Price (USD) | Quantity | Source |

|---|---|---|---|---|

| VulcanChem | 98% | $411 | 10 g | |

| Angene US | 98% | $53 | 1 g | |

| ChemScene LLC | 97% | $32 | 250 mg |

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing catalytic asymmetric fluorination methods to improve enantiomeric excess.

-

Biological Screening: Evaluating the compound’s utility in neurodegenerative disease models, leveraging fluorine’s blood-brain barrier permeability.

-

Green Chemistry: Exploring solvent-free or biocatalytic routes to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume